2-[(5-Carbamoylthiophen-3-yl)sulfonyl-methylamino]benzoic acid
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Overview
Description
2-[(5-Carbamoylthiophen-3-yl)sulfonyl-methylamino]benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a thiophene ring via a sulfonyl-methylamino bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Carbamoylthiophen-3-yl)sulfonyl-methylamino]benzoic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of thiophene derivatives, followed by sulfonylation and subsequent amination. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Carbamoylthiophen-3-yl)sulfonyl-methylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carbamoyl moiety can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzoic acid ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Catalysts like iron (III) chloride (FeCl3) or aluminum chloride (AlCl3) are used under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzoic acid derivatives.
Scientific Research Applications
2-[(5-Carbamoylthiophen-3-yl)sulfonyl-methylamino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-[(5-Carbamoylthiophen-3-yl)sulfonyl-methylamino]benzoic acid involves its interaction with specific molecular targets. The sulfonyl-methylamino bridge allows the compound to bind to active sites of enzymes or receptors, potentially inhibiting their function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-Carbamoylthiophen-2-yl)sulfonyl-methylamino]benzoic acid
- 2-[(5-Carbamoylthiophen-4-yl)sulfonyl-methylamino]benzoic acid
- 2-[(5-Carbamoylthiophen-3-yl)sulfonyl-ethylamino]benzoic acid
Uniqueness
2-[(5-Carbamoylthiophen-3-yl)sulfonyl-methylamino]benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the carbamoyl group on the thiophene ring and the length of the sulfonyl bridge can significantly influence the compound’s reactivity and interaction with molecular targets.
Properties
IUPAC Name |
2-[(5-carbamoylthiophen-3-yl)sulfonyl-methylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S2/c1-15(10-5-3-2-4-9(10)13(17)18)22(19,20)8-6-11(12(14)16)21-7-8/h2-7H,1H3,(H2,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVYKBROZWWIKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)O)S(=O)(=O)C2=CSC(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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